molecular formula C20H20BrN B14252346 N,N,N-Trimethyl(pyren-1-yl)methanaminium bromide CAS No. 188674-50-2

N,N,N-Trimethyl(pyren-1-yl)methanaminium bromide

Cat. No.: B14252346
CAS No.: 188674-50-2
M. Wt: 354.3 g/mol
InChI Key: CXDGBFRXJRIMOX-UHFFFAOYSA-M
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Description

N,N,N-Trimethyl(pyren-1-yl)methanaminium bromide is a chemical compound known for its unique structure and properties. It is a quaternary ammonium salt with a pyrene moiety, which makes it interesting for various scientific applications. The compound is often used in research due to its fluorescent properties and its ability to interact with biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyl(pyren-1-yl)methanaminium bromide typically involves the quaternization of N,N,N-trimethylamine with pyrene-1-methanol in the presence of a brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyl(pyren-1-yl)methanaminium bromide undergoes various chemical reactions, including:

    Oxidation: The pyrene moiety can be oxidized to form pyrenequinone derivatives.

    Reduction: The compound can be reduced to form dihydropyrene derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium chloride, sodium iodide, or sodium hydroxide are employed under mild conditions.

Major Products Formed

    Oxidation: Pyrenequinone derivatives.

    Reduction: Dihydropyrene derivatives.

    Substitution: Corresponding quaternary ammonium salts with different anions.

Scientific Research Applications

N,N,N-Trimethyl(pyren-1-yl)methanaminium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe to study molecular interactions and dynamics.

    Biology: Employed in the labeling of biomolecules for imaging and tracking purposes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with cell membranes.

    Industry: Utilized in the development of sensors and diagnostic tools.

Mechanism of Action

The mechanism of action of N,N,N-Trimethyl(pyren-1-yl)methanaminium bromide involves its interaction with biological membranes and proteins. The pyrene moiety intercalates into lipid bilayers, while the quaternary ammonium group interacts with negatively charged sites on proteins and nucleic acids. This dual interaction allows the compound to serve as an effective fluorescent marker and probe.

Comparison with Similar Compounds

Similar Compounds

    N,N,N-Trimethyl-1-dodecanaminium bromide: Another quaternary ammonium salt with a long alkyl chain instead of a pyrene moiety.

    N,N,N-Trimethyl-1-naphthylmethanaminium bromide: Similar structure but with a naphthalene ring instead of pyrene.

Uniqueness

N,N,N-Trimethyl(pyren-1-yl)methanaminium bromide is unique due to its pyrene moiety, which imparts strong fluorescent properties. This makes it particularly useful in applications requiring fluorescence, such as imaging and sensing. Its ability to interact with both lipid bilayers and proteins also sets it apart from other quaternary ammonium salts.

Properties

CAS No.

188674-50-2

Molecular Formula

C20H20BrN

Molecular Weight

354.3 g/mol

IUPAC Name

trimethyl(pyren-1-ylmethyl)azanium;bromide

InChI

InChI=1S/C20H20N.BrH/c1-21(2,3)13-17-10-9-16-8-7-14-5-4-6-15-11-12-18(17)20(16)19(14)15;/h4-12H,13H2,1-3H3;1H/q+1;/p-1

InChI Key

CXDGBFRXJRIMOX-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1.[Br-]

Origin of Product

United States

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